N-(Naphthalene-2-carbonyl)-isoleucine

Description

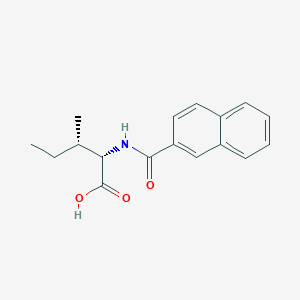

N-(Naphthalene-2-carbonyl)-isoleucine is a synthetic derivative of the branched-chain amino acid (BCAA) isoleucine, modified by the addition of a naphthalene-2-carbonyl group to its amino terminus. Isoleucine itself is one of the three BCAAs (alongside leucine and valine), characterized by a unique atomic arrangement that distinguishes it from its structural analogs despite shared chemical composition . While the primary applications of this compound remain under investigation, its design suggests utility in pharmaceutical or biochemical research, particularly in studies exploring structure-activity relationships (SAR) of amino acid derivatives.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H19NO3/c1-3-11(2)15(17(20)21)18-16(19)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3H2,1-2H3,(H,18,19)(H,20,21)/t11-,15-/m0/s1 |

InChI Key |

KLUBHUSIIXNIQR-NHYWBVRUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

N-(Naphthalene-2-carbonyl)-isoleucine differs from other isoleucine derivatives and BCAA analogs in its substituent groups and stereochemistry:

- Isoleucine vs. Leucine/Valine Derivatives : While isoleucine, leucine, and valine share a BCAA backbone, their side-chain branching patterns vary. Isoleucine’s γ-methyl group creates steric hindrance distinct from leucine’s β-methyl or valine’s shorter chain . Acylation with naphthalene-2-carbonyl likely amplifies these differences, influencing binding specificity.

- 4-Hydroxyisoleucine : A hydroxylated isoleucine derivative, 4-hydroxyisoleucine, lacks aromaticity but demonstrates antioxidant activity linked to its polar hydroxyl group . In contrast, the naphthalene group in this compound may favor hydrophobic interactions over redox-related bioactivity.

Physicochemical Properties

The naphthalene moiety significantly alters physicochemical behavior compared to other acylated amino acids:

| Compound | Substituent | Hydrophobicity (logP)* | Solubility (aq. buffer)* | Key Functional Groups |

|---|---|---|---|---|

| This compound | Naphthalene-2-carbonyl | High (~3.5) | Low | Aromatic, carbonyl |

| 4-Hydroxyisoleucine | Hydroxyl | Moderate (~0.5) | High | Hydroxyl, carboxyl |

| N-Benzoyl-leucine | Benzoyl | Moderate (~2.0) | Moderate | Aromatic (smaller), carbonyl |

*Estimated values based on analogous compounds.

The naphthalene group confers higher logP and lower aqueous solubility than smaller aromatic (e.g., benzoyl) or polar (e.g., hydroxyl) substituents, suggesting divergent pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.